2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
Description
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused to a tetrahydro ring system. Such derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive scaffolds targeting central nervous system (CNS) receptors or kinases.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C10H15N3O/c14-10-8-3-4-11-5-9(8)12-13(10)6-7-1-2-7/h7,11-12H,1-6H2 |
InChI Key |
VYAMICFZRLCPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3=C(N2)CNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrazole derivative, followed by cyclization to form the desired pyrazolo[3,4-c]pyridine ring system. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-pyridine derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituents and ring substitution patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Notes:
- Cyclopropylmethyl vs. Its rigid cyclopropane ring may also enhance metabolic stability by resisting oxidative degradation .
- Ring Position (3,4-c vs. 3,4-b) : The 3,4-c substitution in the target compound alters ring planarity and hydrogen-bonding capacity compared to the 3,4-b isomer. This positional shift could influence solubility and target selectivity.
- Molecular Weight : The target compound’s higher molecular weight (~195 g/mol) compared to the isopropyl analog (181 g/mol) may marginally affect bioavailability but remains within Lipinski’s rule-of-five limits.
Key Research Findings
Synthetic Accessibility : Cyclopropylmethyl-substituted analogs often require multi-step syntheses involving cyclopropanation under high-pressure conditions, whereas isopropyl derivatives are more straightforward to prepare .
Crystallographic Data : Structural analogs of pyrazolo-pyridines are frequently resolved using SHELX software for refinement, highlighting the importance of precise crystallography in understanding substituent effects on molecular packing and stability .
Biological Activity
The compound 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing available data from diverse research studies to provide a comprehensive overview.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 204.27 g/mol. The compound features a bicyclic structure that includes a pyrazole ring fused with a tetrahydropyridine framework. This structural configuration may facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| CAS Number | Not specified |
| Purity | ≥95% |
The biological activity of compounds in this class is often attributed to their ability to interact with key protein kinases involved in cancer progression. For example, inhibitors targeting the Bcr-Abl tyrosine kinase have been evaluated for their efficacy against chronic myeloid leukemia . Although specific data on the mechanism for this compound is sparse, its structural features suggest potential interactions with similar targets.
Other Biological Activities
In addition to anticancer properties, pyrazolo derivatives have been studied for various other biological activities including antimicrobial and antifungal effects. The unique bicyclic structure allows for diverse interactions with biological macromolecules which could lead to multiple therapeutic applications .
Study on Structural Variants
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo derivatives and their biological activities . The findings indicated that while some derivatives exhibited significant anticancer activity, others failed to demonstrate cytotoxic effects at tested concentrations. This suggests that modifications in the chemical structure can significantly influence biological outcomes.
Pharmacological Characterization
Pharmacological characterization of similar compounds has revealed their potential as selective inhibitors for various enzymes involved in cancer metabolism. For instance, compounds exhibiting high selectivity for CDK2/cyclin E were identified through structure-activity relationship studies . This highlights the importance of further exploring the pharmacological profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
